Nonyltriethylammonium
Description
Nonyltriethylammonium (C9) is a quaternary ammonium compound (QAC) characterized by a nonyl (C9H19) chain linked to a triethylammonium group (N(CH2CH3)3). It is widely utilized in electrophysiological studies as a potassium (K+) channel blocker, acting via pore occlusion at intracellular or membrane-embedded sites . Its hydrophobic alkyl chain enhances membrane permeability and binding affinity to hydrophobic regions of ion channels, making it particularly effective in blocking inward-rectifier K+ channels and voltage-gated channels . Studies in squid axons, rat alveolar epithelial cells, and frog nodes of Ranvier highlight its role in elucidating ion channel gating mechanisms and kinetics .
Properties
CAS No. |
34732-72-4 |
|---|---|
Molecular Formula |
C15H34N+ |
Molecular Weight |
228.44 g/mol |
IUPAC Name |
triethyl(nonyl)azanium |
InChI |
InChI=1S/C15H34N/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3/q+1 |
InChI Key |
UCFFYKZBURKKJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC[N+](CC)(CC)CC |
Canonical SMILES |
CCCCCCCCC[N+](CC)(CC)CC |
Other CAS No. |
34732-72-4 |
Synonyms |
nonyltriethylammonium nonyltriethylammonium bromide triethylnonylammonium |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Quaternary Ammonium Compounds
Nonyltriethylammonium belongs to a family of QACs with varying alkyl chain lengths and ammonium group substitutions. Key structural analogs include:
- Tetraethylammonium (TEA) : Lacks an alkyl chain, featuring only a central ammonium group with four ethyl substituents. This smaller structure limits membrane permeability, restricting its block to extracellular pore regions .
- Pentyltriethylammonium (C5) : Contains a shorter pentyl (C5H11) chain. Reduced hydrophobicity decreases binding affinity compared to C9 .
- Dodecyltriethylammonium (C12) : A longer dodecyl (C12H25) chain enhances membrane partitioning but reduces intracellular blocking efficiency due to steric hindrance .
- Benzyltriethylammonium Chloride : Aromatic benzyl group replaces the alkyl chain, altering solubility and interaction dynamics with charged residues in ion channels .
Functional Comparison in Ion Channel Blocking
Binding Affinity and Dissociation Constants
Chain length directly correlates with binding strength. Dissociation constants (Kd) at +50 mV for straight-chain QACs are:
| Compound | Chain Length | Kd (µM) | Reference |
|---|---|---|---|
| TEA | C1 | 2000 | |
| C5 | C5 | 50 | |
| C9 | C9 | 5 |
C9’s lower Kd indicates 400-fold higher affinity than TEA and 10-fold higher than C5, attributed to enhanced hydrophobic interactions with pore-lining residues .
Block Kinetics
Rate constants for block (k+) and unblock (k-1) vary with chain length:
| Compound | k+ (ms⁻¹) | k-1 (ms⁻¹) | Reference |
|---|---|---|---|
| C5 | 0.63 | 0.60 | |
| C9 | 0.63 | 0.03 |
C9’s slower k-1 (0.03 ms⁻¹ vs. 0.60 ms⁻¹ for C5) results in prolonged channel block, favoring sustained inhibition .
Site-Specific Blocking
- Intracellular vs. Extracellular Application : C9 and C12 block intracellular sites more effectively, while external application requires longer chains (e.g., C12) for detectable inhibition .
Membrane Permeability
C9’s nonyl chain enables moderate membrane permeation, unlike impermeant TEA. However, it is less permeable than C12, which partitions more readily into lipid bilayers .
Temperature Dependence
C9’s blocking efficacy shows temperature sensitivity (Q10 ≈ 2–3), with inactivation and recovery kinetics exhibiting divergent Q10 values, suggesting distinct thermodynamic pathways for block formation and relief .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
